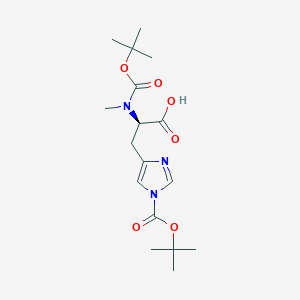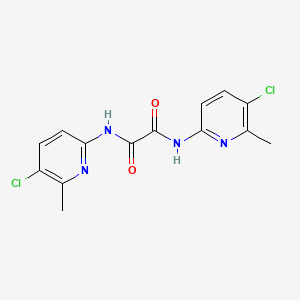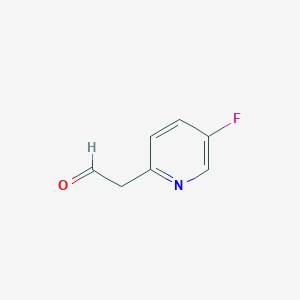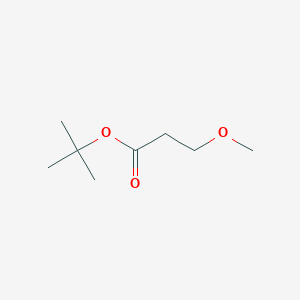
Boc-N-Me-D-His(Boc)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-N-Me-D-His(Boc)-OH: is a derivative of histidine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl group attached to the nitrogen atom of the imidazole ring. This compound is often used in peptide synthesis and other biochemical applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-Me-D-His(Boc)-OH typically involves the protection of the histidine amino group with a Boc group. The process may include:
Protection of the Amino Group: The amino group of histidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Methylation: The nitrogen atom of the imidazole ring is methylated using methyl iodide (CH3I) or other methylating agents.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Automated peptide synthesizers may be used for large-scale production.
化学反応の分析
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions may target the imidazole ring or other functional groups.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Deprotected histidine derivatives.
科学的研究の応用
Chemistry:
- Used in peptide synthesis as a protected histidine derivative.
- Acts as a building block for complex organic molecules.
Biology:
- Studied for its role in enzyme catalysis and protein interactions.
- Used in the design of histidine-containing peptides for research.
Medicine:
- Potential applications in drug design and development.
- Investigated for its role in histidine metabolism and related disorders.
Industry:
- Utilized in the production of pharmaceuticals and biochemical reagents.
- Employed in the synthesis of specialized peptides and proteins.
作用機序
Molecular Targets and Pathways: The compound’s effects are primarily related to its role as a histidine derivative. It may interact with enzymes, receptors, and other proteins, influencing various biochemical pathways. The Boc protecting group provides stability, allowing for controlled reactions and modifications.
類似化合物との比較
Boc-His(Boc)-OH: A similar compound without the methyl group on the imidazole ring.
Fmoc-His(Boc)-OH: Another protected histidine derivative with a different protecting group (fluorenylmethyloxycarbonyl).
Uniqueness:
- The presence of the methyl group on the imidazole ring may confer unique reactivity and stability.
- The Boc protecting group provides specific advantages in peptide synthesis, such as ease of removal and compatibility with various reaction conditions.
特性
分子式 |
C17H27N3O6 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C17H27N3O6/c1-16(2,3)25-14(23)19(7)12(13(21)22)8-11-9-20(10-18-11)15(24)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,21,22)/t12-/m1/s1 |
InChIキー |
OMDHNZXOCLBECO-GFCCVEGCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl10-fluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13013590.png)



![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoicacid](/img/structure/B13013624.png)
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13013631.png)
![1-Acetyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B13013634.png)
![7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13013644.png)

![1-(Benzo[d]isothiazol-5-yl)ethanone](/img/structure/B13013653.png)


![tert-Butyl ((1S,5R)-3-azaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopropan]-1-yl)carbamate](/img/structure/B13013675.png)

